molecular formula C13H11N3O3 B6432618 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 3155-24-6

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B6432618
CAS No.: 3155-24-6
M. Wt: 257.24 g/mol
InChI Key: VQIJGQPVYQKSSH-NTEUORMPSA-N
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Description

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H11N3O3. It is a derivative of hydrazone, formed by the reaction of 2-hydroxybenzaldehyde and 4-nitrophenylhydrazine. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein conformation. This interaction is crucial for its biological activity, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2-Hydroxybenzaldehyde (2-nitrophenyl)hydrazone
  • 4-Hydroxybenzaldehyde (2-nitrophenyl)hydrazone
  • Salicylaldehyde (4-nitrophenyl)hydrazone

Comparison: 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is unique due to the presence of both hydroxyl and nitro groups, which influence its reactivity and biological activity. Compared to similar compounds, it exhibits distinct electronic and steric properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIJGQPVYQKSSH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418802
Record name MLS001202119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3155-24-6
Record name NSC101540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS001202119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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